molecular formula C17H14O5 B11929519 3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one

3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one

Cat. No.: B11929519
M. Wt: 298.29 g/mol
InChI Key: JFIXKFSJCQNGEK-GFCCVEGCSA-N
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Description

3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one is a complex organic compound that features a furan ring, a chromenone core, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one involves a one-pot synthesis using K10 montmorillonite catalysis under solvent-free conditions. The procedure involves the reaction of 1-(2-hydroxyphenyl)butane-1,3-diones with 2,5-dimethoxy-2,5-dihydrofuran. The reaction is carried out at 80°C for 0.5 hours, followed by an additional 0.5 hours at 120°C . This method is advantageous due to its solvent-free nature, recyclability of the catalyst, and ease of work-up.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Alcohol derivatives from the reduction of the carbonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The furan ring and chromenone core play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one is unique due to its combination of a furan ring, a chromenone core, and a hydroxy group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one

InChI

InChI=1S/C17H14O5/c1-10(18)9-12(13-7-4-8-21-13)15-16(19)11-5-2-3-6-14(11)22-17(15)20/h2-8,12,19H,9H2,1H3/t12-/m1/s1

InChI Key

JFIXKFSJCQNGEK-GFCCVEGCSA-N

Isomeric SMILES

CC(=O)C[C@H](C1=CC=CO1)C2=C(C3=CC=CC=C3OC2=O)O

Canonical SMILES

CC(=O)CC(C1=CC=CO1)C2=C(C3=CC=CC=C3OC2=O)O

Origin of Product

United States

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